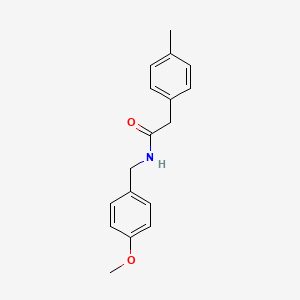
4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as ACMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. ACMP is a pyrazolone derivative that has been synthesized through various methods and has shown promising results in different scientific studies.
Wirkmechanismus
The mechanism of action of ACMP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent suppression of prostaglandin synthesis. Additionally, ACMP has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ACMP has been shown to exert significant effects on various biochemical and physiological processes. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines, in animal models. Additionally, ACMP has been shown to possess analgesic and antipyretic effects, which may be attributed to its ability to inhibit COX-2. Furthermore, ACMP has been shown to possess antioxidant properties, which may have therapeutic implications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ACMP has several advantages for lab experiments, including its relatively simple synthesis, high purity, and potential applications in various scientific fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of ACMP. One potential direction is the investigation of its potential applications in the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, the synthesis of novel derivatives of ACMP may lead to the development of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of ACMP has been accomplished through several methods, including the reaction of 4-chloroacetophenone with aniline and ethyl acetoacetate, followed by a cyclization reaction. Another method involves the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by the reaction with aniline and ethyl acetoacetate. These methods have been optimized to obtain high yields of ACMP with high purity.
Wissenschaftliche Forschungsanwendungen
ACMP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, ACMP has been shown to possess antioxidant properties, which may have therapeutic implications in the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-(phenyliminomethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-12-16(11-19-14-5-3-2-4-6-14)17(22)21(20-12)15-9-7-13(18)8-10-15/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLERMGJHOKULIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(anilinomethylene)-2-(4-chlorophenyl)-5-methyl-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5697239.png)
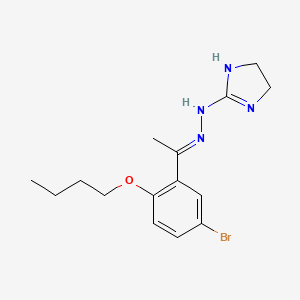
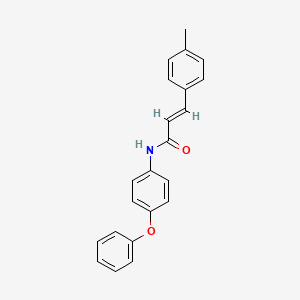
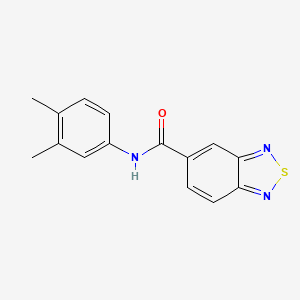

![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)

![5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)
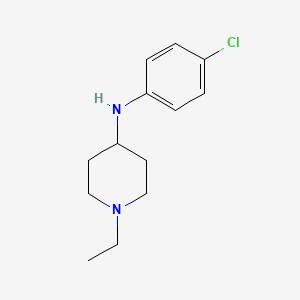
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)

![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
